1-methyl-4-[3-(4-methylbenzenesulfonyl)propanesulfonyl]benzene
Description
1-Methyl-4-[3-(4-methylbenzenesulfonyl)propanesulfonyl]benzene is a benzenoid compound featuring two sulfonyl (-SO₂-) groups. The first sulfonyl group bridges a propane chain to a 4-methylbenzene (p-tolyl) moiety, while the second sulfonyl group connects the propane chain to a methyl-substituted benzene ring.
Properties
IUPAC Name |
1-methyl-4-[3-(4-methylphenyl)sulfonylpropylsulfonyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S2/c1-14-4-8-16(9-5-14)22(18,19)12-3-13-23(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTWZERGIYDXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[3-(4-methylbenzenesulfonyl)propanesulfonyl]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with propanesulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[3-(4-methylbenzenesulfonyl)propanesulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-methyl-4-[3-(4-methylbenzenesulfonyl)propanesulfonyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-4-[3-(4-methylbenzenesulfonyl)propanesulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation, making it a candidate for further pharmacological studies.
Comparison with Similar Compounds
Di-p-tolyl sulfone (1-Methyl-4-[(4-methylphenyl)sulfonyl]benzene)
- Structure : Simplest analog with a single sulfonyl group linking two p-tolyl groups (CAS 599-66-6) .
- Synthesis : Typically prepared via sulfonation of toluene derivatives.
- Properties :
- Applications : Used as a solvent, polymer additive, and intermediate in organic synthesis.
- Key Difference : The absence of a propane-sulfonyl spacer reduces molecular weight and rigidity compared to the target compound. Di-p-tolyl sulfone’s single sulfonyl group results in lower polarity and thermal stability .
1-Methyl-4-((3-phenylpropyl)sulfonyl)benzene (11d)
- Structure : Features a propane chain terminated with a sulfonyl group and a phenyl substituent (synthesized via Procedure D1) .
- Synthesis : Produced from 4-iodotoluene with 89% yield using palladium-catalyzed coupling .
- Properties :
- Higher hydrophobicity due to the phenylpropyl chain.
- Molar mass: ~274 g/mol (estimated).
3-[(4-Methylbenzene)sulfonyl]propanenitrile
- Structure : A propane-sulfonyl linker with a terminal nitrile (-CN) group (CAS Enamine) .
- Properties :
- Reactivity dominated by the nitrile group (e.g., nucleophilic additions).
- Lower thermal stability compared to sulfonyl-only analogs.
- Key Difference : The nitrile group’s electron-withdrawing nature contrasts with the target compound’s electron-deficient sulfonyl motifs, altering reactivity in cross-coupling or polymerization reactions .
Fluorinated Analogs (e.g., 1-Methyl-4-[2-(tridecafluorohexyl)sulfonylethenyl]benzene)
- Structure : Incorporates a fluorinated alkyl chain and ethenyl spacer (CAS 86525-51-1) .
- Properties :
- Extreme hydrophobicity and chemical resistance due to fluorine.
- Molar mass: ~500 g/mol (estimated).
- Key Difference: Fluorination drastically modifies solubility and bioactivity, whereas the target compound’s non-fluorinated structure is more suited for polar solvents and pharmaceutical applications .
Comparative Data Table
*Estimated based on structural formula.
Research Findings and Implications
- Synthetic Complexity : The target compound’s dual sulfonyl groups necessitate multi-step sulfonation or coupling reactions, likely reducing yields compared to single-sulfonyl analogs like Di-p-tolyl sulfone (89% yield for 11d vs. higher simplicity for Di-p-tolyl sulfone) .
- Thermal and Chemical Stability : Dual sulfonyl groups enhance thermal stability and resistance to hydrolysis compared to analogs with nitriles or fluorinated chains .
Biological Activity
1-Methyl-4-[3-(4-methylbenzenesulfonyl)propanesulfonyl]benzene, also known by its CAS number 3185-99-7, is a sulfonated aromatic compound with diverse biological activities. This article explores its synthesis, characterization, and biological properties, drawing from various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.42 g/mol. The compound features a sulfonyl group that enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈O₄S₂ |
| Molecular Weight | 346.42 g/mol |
| Melting Point | 85-89 °C |
| Boiling Point | 311.7 ± 25.0 °C |
| Density | 1.2 ± 0.1 g/cm³ |
Synthesis Methods
The synthesis of this compound typically involves electrophilic aromatic substitution reactions, often utilizing Friedel-Crafts alkylation techniques. The reaction conditions can be optimized using catalysts like aluminum chloride to enhance yield and purity.
Antimicrobial Properties
Research has indicated that sulfonyl compounds exhibit significant antimicrobial activity. A study demonstrated that various synthesized sulfonamide derivatives, including those related to the target compound, showed effective antibacterial and antifungal properties against common pathogens such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonyl compounds has been documented in several studies. For instance, derivatives similar to this compound showed inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation in various models of disease .
Analgesic Activity
In addition to antimicrobial and anti-inflammatory effects, some studies have reported analgesic properties associated with sulfonyl compounds. The mechanism appears to involve modulation of pain pathways through the inhibition of specific enzymes related to pain signaling .
Study on Antibacterial Activity
A recent investigation synthesized several sulfonamide derivatives from 4-methyl-1-benzenesulfonyl chloride and evaluated their antibacterial activities. The results indicated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of sulfonyl-based drugs .
Evaluation of Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of structurally similar sulfonyl compounds in animal models. The findings suggested that these compounds significantly reduced edema and inflammatory markers, indicating their potential as therapeutic agents in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
